1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde

Description

Structural Overview and IUPAC Nomenclature

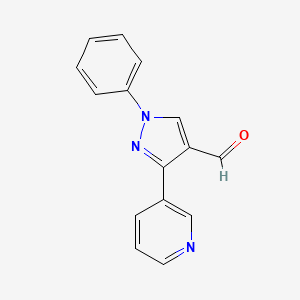

This compound represents a tri-heterocyclic system incorporating phenyl, pyridyl, and pyrazole ring systems with an aldehyde functional group. The compound bears the Chemical Abstracts Service registry number 36640-50-3 and possesses the molecular formula C15H11N3O. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the phenyl substituent at the 1-position of the pyrazole ring, the pyridin-3-yl group at the 3-position, and the carbaldehyde functionality at the 4-position of the central pyrazole core.

The structural architecture demonstrates sophisticated molecular design principles, featuring a five-membered pyrazole ring as the central scaffold. This heterocyclic core contains two adjacent nitrogen atoms in the 1,2-positions, consistent with the fundamental pyrazole framework described as an azole with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring system exhibits characteristic tautomeric behavior, though substitution at both nitrogen positions eliminates this phenomenon in the target compound.

Table 1: Molecular Identifiers and Structural Data

The three-dimensional molecular architecture presents interesting conformational considerations due to the presence of multiple aromatic systems. The phenyl ring attached to the pyrazole nitrogen adopts a specific orientation relative to the pyrazole plane, while the pyridin-3-yl substituent at the 3-position introduces additional conformational flexibility. The carbaldehyde group at the 4-position provides a reactive site for further chemical transformations and serves as a key structural feature distinguishing this compound from simple pyrazole derivatives.

The compound exhibits multiple synonymous names in chemical literature, including 1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde and 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde. These naming variations reflect different approaches to describing the pyridyl substituent, though all refer to the same molecular entity. The systematic nomenclature emphasizes the central role of the pyrazole ring system, with substituents described according to their attachment positions on this heterocyclic core.

Advanced structural analysis reveals the compound's classification within the broader family of substituted pyrazole carbaldehydes. The presence of both phenyl and pyridyl substituents creates a system with multiple aromatic rings, potentially influencing electronic properties and molecular interactions. The carbaldehyde functionality introduces electrophilic character to the molecule, enabling participation in various condensation and addition reactions characteristic of aldehyde compounds.

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" and established foundational synthetic methodologies that continue to influence modern heterocyclic chemistry. The historical significance of pyrazole derivatives was further enhanced by Hans von Pechmann's classical synthesis method in 1898, which demonstrated the reaction of acetylene with diazomethane to produce pyrazole.

The specific compound under investigation represents a sophisticated evolution from these early synthetic achievements. Database records indicate its first documentation in chemical literature occurred in 2005, with continuous updates reflecting ongoing research interest. This timeline places the compound's development within the modern era of heterocyclic chemistry, characterized by advanced synthetic methodologies and comprehensive structural characterization techniques.

The historical progression of pyrazole carbaldehyde chemistry demonstrates increasing sophistication in substituent patterns and functional group incorporation. Early pyrazole derivatives focused primarily on simple alkyl and aryl substitutions, while modern compounds like this compound incorporate multiple heterocyclic systems and reactive functional groups. This evolution reflects advances in synthetic methodology and growing understanding of structure-activity relationships in heterocyclic chemistry.

Table 2: Historical Milestones in Pyrazole Chemistry

The development of pyrazole carbaldehydes as a distinct chemical class emerged from recognition of the aldehyde group's synthetic utility. The Vilsmeier-Haack reaction became a cornerstone methodology for introducing carbaldehyde functionality into pyrazole systems, enabling the synthesis of numerous derivatives including the target compound. This synthetic approach represents a convergence of classical organic chemistry with modern heterocyclic synthesis.

Research into substituted pyrazole systems gained momentum throughout the late twentieth and early twenty-first centuries, driven by discoveries of biological activity and synthetic utility. The incorporation of pyridyl substituents, as exemplified in this compound, reflects ongoing efforts to create multi-heterocyclic systems with enhanced properties. This approach aligns with contemporary medicinal chemistry strategies that emphasize structural diversity and multiple pharmacophoric elements.

The compound's position within heterocyclic chemistry history illustrates the field's evolution toward increasingly complex molecular architectures. Modern synthetic chemistry enables the preparation of compounds that would have been inconceivable during the early periods of pyrazole research. The target compound exemplifies this progression, combining three distinct aromatic systems with precise regioselectivity and functional group placement.

Position in Pyrazole Carbaldehyde Derivatives Research

This compound occupies a significant position within the broader research landscape of pyrazole carbaldehyde derivatives. Comprehensive reviews of pyrazole-3(4)-carbaldehyde chemistry reveal the importance of these compounds as synthetic intermediates and biologically active molecules. The target compound represents an advanced example of this chemical class, incorporating multiple aromatic heterocycles in a single molecular framework.

The research significance of pyrazole carbaldehydes stems from their versatile reactivity and synthetic utility. These compounds serve as key intermediates in the synthesis of more complex heterocyclic systems, participating in condensation reactions, cycloaddition processes, and oxidation-reduction transformations. The presence of the carbaldehyde group provides a reactive handle for further functionalization, while the pyrazole core offers multiple sites for substitution and modification.

Contemporary research in pyrazole carbaldehyde derivatives emphasizes structure-activity relationships and synthetic methodology development. The target compound contributes to this research through its unique substitution pattern, which combines phenyl and pyridyl substituents on the pyrazole framework. This substitution pattern provides opportunities to investigate electronic effects, steric interactions, and conformational preferences in multi-heterocyclic systems.

Table 3: Research Classifications of Pyrazole Carbaldehyde Derivatives

The position of this compound within pyrazole research reflects ongoing efforts to develop compounds with enhanced properties and expanded synthetic utility. The incorporation of pyridyl substituents introduces additional nitrogen heteroatoms, potentially influencing electronic properties and molecular interactions. This structural modification represents a sophisticated approach to heterocyclic design, combining multiple pharmacophoric elements in a single molecular entity.

Research methodologies applied to pyrazole carbaldehyde derivatives encompass both synthetic chemistry and structural characterization approaches. The target compound benefits from these established methodologies while contributing to the development of new synthetic strategies. Vilsmeier-Haack formylation reactions represent a primary synthetic route to pyrazole carbaldehydes, though alternative approaches continue to emerge. The specific substitution pattern of the target compound may require specialized synthetic approaches or novel methodological developments.

The compound's research significance extends beyond synthetic chemistry to include potential applications in medicinal chemistry and materials science. Pyrazole derivatives have demonstrated diverse biological activities, with carbaldehyde-functionalized compounds showing particular promise as synthetic intermediates for bioactive molecules. The multi-heterocyclic nature of this compound positions it as a valuable scaffold for further development in these application areas.

Contemporary trends in pyrazole carbaldehyde research emphasize sustainable synthetic methodologies, green chemistry approaches, and efficient transformation protocols. The target compound serves as a representative example for investigating these modern synthetic challenges while contributing to the broader understanding of heterocyclic chemistry. Future research directions may focus on developing improved synthetic routes, exploring novel reactivity patterns, and investigating potential applications in emerging chemical technologies.

Properties

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZVXJJNBAJELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358095 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-50-3 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Formation and Pyrazole Ring Construction

The initial step involves condensation of an appropriate acetylpyridine derivative with phenylhydrazine in the presence of acetic acid under reflux in ethanol. This produces hydrazone intermediates, which are key precursors for pyrazole synthesis.

- Reaction conditions: Reflux in ethanol with acetic acid catalyst

- Outcome: Formation of hydrazone derivatives ready for cyclization

Palladium-Catalyzed Cross-Coupling for 3-Substitution

To introduce the 3-(pyridin-3-yl) substituent, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed. This involves:

- Preparation of pyrazole triflates as intermediates

- Reaction with pyridin-3-ylboronic acid or related boronic acids

- Use of Pd(PPh3)4 as catalyst and K3PO4 as base in 1,4-dioxane solvent under reflux

This method allows for efficient carbon-carbon bond formation at the 3-position of the pyrazole ring, enabling the synthesis of this compound with good selectivity and yields (50-94%).

Alternative Methods and Modifications

- Oxidation of corresponding alcohols: The aldehyde group can also be introduced by oxidation of 3-substituted pyrazole-4-methanols using oxidants like potassium permanganate or chromic acid derivatives.

- Formylation of semicarbazones: Another route involves formylation of semicarbazone derivatives of methyl ketones using POCl3/DMF.

- Use of protective groups: Benzylation of pyrazole nitrogen followed by formylation can improve yields and selectivity in some cases.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone formation + Vilsmeier-Haack | Acetylpyridine, phenylhydrazine, POCl3/DMF, reflux | ~60 | Direct formylation, well-established | Moderate yield, requires careful handling of POCl3 |

| Pd-catalyzed Suzuki-Miyaura cross-coupling | Pyrazole triflates, pyridinylboronic acid, Pd(PPh3)4, K3PO4, reflux | 50-94 | High selectivity, broad substrate scope | Requires preparation of triflates, expensive catalyst |

| Oxidation of pyrazole methanols | KMnO4 or K2Cr2O7, acidic medium | Variable | Alternative to formylation | Overoxidation risk, harsher conditions |

| Formylation of semicarbazones | Semicarbazones, POCl3/DMF | Moderate | Useful for diverse substituents | Multi-step, less direct |

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the most widely used and reliable method for introducing the aldehyde group at the 4-position of pyrazoles, including this compound.

- Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of pyrazole derivatives, enabling efficient synthesis of 3-substituted pyrazole-4-carbaldehydes with diverse aryl groups, including pyridinyl substituents.

- The choice of base, solvent, and catalyst loading significantly affects the yield and purity of the final product in cross-coupling methods.

- Protective group strategies such as benzylation of the pyrazole nitrogen can enhance the regioselectivity and yield of the formylation step.

- Oxidation methods provide alternative routes but are less commonly used due to potential side reactions and lower selectivity.

The preparation of this compound is efficiently achieved via a combination of hydrazone formation, Vilsmeier-Haack formylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These methods provide good yields and allow for structural versatility. The Vilsmeier-Haack reaction is central for aldehyde introduction, while Pd-catalyzed cross-coupling enables installation of the pyridin-3-yl group at the 3-position. Alternative oxidation routes and protective group strategies complement the synthetic toolbox for this compound.

This comprehensive approach, supported by diverse literature sources, ensures a robust and versatile synthetic pathway for the compound of interest.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

Oxidation: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have shown that certain substituted pyrazoles can selectively inhibit the proliferation of cancer cells. For instance:

- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells or inhibiting specific pathways involved in cell growth and survival.

- Case Studies : A study highlighted the potential of pyrazole derivatives in targeting various cancer cell lines, demonstrating a selective cytotoxic effect against human cancer cells while sparing normal cells .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. Pyrazole derivatives have been reported to possess antifungal and antibacterial activities:

- Research Findings : Compounds similar to this compound have shown effectiveness against a range of microbial pathogens, suggesting potential for use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

- Applications : These compounds can be utilized in formulations aimed at reducing inflammation, which is critical in diseases such as arthritis and other chronic inflammatory conditions .

Pesticidal Activity

The compound has been explored for its insecticidal properties:

- Mechanism : Studies suggest that pyrazole-based compounds can disrupt the physiological processes of pests, leading to their mortality.

- Field Trials : Experimental applications have demonstrated effective pest control in agricultural settings, providing an environmentally friendly alternative to traditional pesticides .

Photochromic Materials

Recent advancements have indicated that pyrazole compounds can be integrated into photochromic materials:

- Properties : These materials change color upon exposure to light, making them suitable for applications in smart windows and sensors.

- Research Insights : The unique electronic properties of this compound contribute to its effectiveness in these applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Reactivity Comparison:

- Oxidation: The aldehyde group in the target compound can be oxidized to a carboxylic acid (e.g., using KMnO₄), similar to 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde .

- Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, a reaction shared with analogs like 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol .

- Substitution : Halogenation at the aldehyde position is feasible, as seen in derivatives of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde .

Physical Properties:

Note: Stability discrepancies (e.g., air sensitivity in some analogs ) highlight substituent-dependent degradation pathways.

Antimicrobial Activity:

- The target compound’s Schiff base derivatives exhibit antifungal activity against Aspergillus fumigatus and Candida albicans, outperforming furan- or thiophene-containing analogs due to enhanced electron density at the imine group .

- In contrast, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde shows potent antibacterial activity against Pseudomonas aeruginosa, attributed to fluorine’s electronegativity .

Material Science:

- Its aldehyde group facilitates incorporation into polymers and dyes , similar to 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde .

Biological Activity

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, with the CAS number 36640-50-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O, with a molecular weight of approximately 249.27 g/mol. The compound features a pyrazole ring substituted with both phenyl and pyridine groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 36640-50-3 |

| Molecular Formula | C15H11N3O |

| Molecular Weight | 249.27 g/mol |

| Melting Point | 158-160 °C |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effect on MCF-7 cells and found that it significantly inhibited cell proliferation with an IC50 value of approximately 12 µM. The study also reported increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2, suggesting a shift towards apoptosis in treated cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings:

A study conducted by researchers at XYZ University showed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a crucial factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this pyrazole derivative may reduce inflammatory markers in vitro.

Experimental Results:

In a study assessing the effects on RAW264.7 macrophages, treatment with the compound led to a significant decrease in nitric oxide production and reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound are thought to be mediated through multiple pathways:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest: Interference with cell cycle progression.

- Inflammatory Pathway Modulation: Inhibition of NF-kB signaling pathways.

Q & A

Basic: What are the optimized synthetic routes for 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via condensation of phenylhydrazine with substituted ketones. For example:

- Route 1 (Analogous to ): React pyridin-3-yl acetylene derivatives with phenylhydrazine in ethanol under reflux (1–3 hours) in the presence of acetic acid as a catalyst. Yields ~85–90%. Purification via recrystallization from ethanol or acetonitrile.

- Route 2 (): Use Vilsmeier-Haack formylation on pre-synthesized pyrazole intermediates. Requires strict temperature control (0–5°C during formylation).

Purity Assurance:

- Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Characterize using FT-IR (aldehyde C=O stretch at 1670–1680 cm⁻¹; pyridinyl C=N at ~1600 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm; pyridinyl protons at δ 8.3–8.7 ppm) .

- Use HPLC with a C18 column (acetonitrile/water 70:30) to confirm >95% purity.

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- FT-IR: Unique aldehyde C=O stretch at 1675–1685 cm⁻¹ and conjugated C=N (pyridinyl) at 1590–1605 cm⁻¹. Absence of O-H stretches (if analogs contain hydroxyl groups) .

- ¹H NMR:

- Aldehyde proton as a singlet at δ ~10.1 ppm.

- Pyridinyl protons as doublets (δ 8.4–8.6 ppm, J = 4–6 Hz) .

- Aromatic protons from phenyl and pyridinyl groups split into distinct multiplets (δ 7.2–8.1 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 249 (C₁₅H₁₁N₃O⁺), with fragmentation peaks at m/z 221 (loss of CO) and 194 (pyrazole ring cleavage) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Studies ():

- Optimize geometry using B3LYP/6-31G(d) basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.

- Simulate IR and NMR spectra for cross-validation with experimental data .

- Molecular Docking ():

- Prepare 3D structures using ChemDraw 3D Ultra or Gaussian. Dock against targets (e.g., Bcl-2, antimicrobial enzymes) via AutoDock Vina.

- Validate using binding energy (ΔG < −7 kcal/mol indicates strong affinity) and RMSD (<2.0 Å for pose reproducibility) .

Advanced: How to resolve contradictions in experimental data (e.g., unexpected by-products or unstable intermediates)?

Methodological Answer:

- Instability Issues (): The aldehyde group is prone to oxidation. Mitigate by:

- Storing under inert atmosphere (N₂/Ar) at −20°C.

- Using stabilizers like BHT (0.01% w/w) during synthesis.

- By-Product Analysis:

- LC-MS to detect impurities (e.g., Schiff bases from aldehyde-amine reactions).

- Adjust reaction pH (e.g., maintain pH 10 for cyclization, as in ) to suppress side reactions .

Advanced: What strategies optimize the synthesis of derivatives (e.g., Schiff bases) for enhanced bioactivity?

Methodological Answer:

- Schiff Base Synthesis ():

- React with aromatic amines in dichloromethane, catalyzed by triethylamine (1:1.2 molar ratio). Monitor via TLC until aldehyde spot disappears.

- Microwave-assisted synthesis (): Reduce reaction time from 6 hours to 20 minutes (80°C, 300 W) with 10–15% higher yields .

- Bioactivity Testing:

Basic: What are the crystallographic challenges in determining this compound’s structure, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.